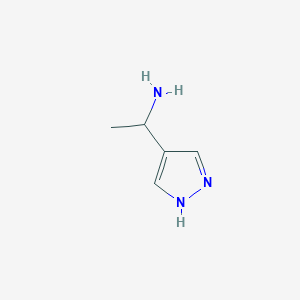

1-(1H-pyrazol-4-yl)ethanamine

Description

Significance of Pyrazole (B372694) Derivatives in Organic Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govmdpi.com First discovered by Ludwig Knorr in 1883, pyrazoles have been the subject of extensive study due to their synthetic accessibility and diverse chemical reactivity. mdpi.comglobalresearchonline.net

The significance of pyrazole derivatives stems from their wide array of biological and pharmacological activities. globalresearchonline.netorientjchem.org These compounds are known to exhibit properties including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects. nih.govmdpi.comglobalresearchonline.net This broad spectrum of activity has led to the successful development of pyrazole-containing drugs. A prominent example is Celecoxib, an anti-inflammatory medication used for treating arthritis. royal-chem.com

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as pesticides and herbicides, such as Pyraclostrobin, which is used to control fungal diseases in crops. royal-chem.com In the realm of material science, these compounds are utilized in the creation of dyes, fluorescent agents, and specialized polymers. globalresearchonline.netroyal-chem.com The synthesis of the pyrazole ring is well-established, with common methods including the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound with two electrophilic centers, such as a 1,3-diketone. nih.govmdpi.com

Overview of the Ethanamine Moiety in Chemical Structures

Ethanamine, commonly known as ethylamine (B1201723), is a primary alkyl amine with the chemical formula CH₃CH₂NH₂. wikipedia.org This functional group is fundamental in organic chemistry and is incorporated into a vast number of more complex molecules to impart specific chemical and physical properties. wikipedia.orgresearchgate.net

As a nucleophilic base, the ethanamine moiety readily participates in a wide range of chemical reactions. wikipedia.org Its primary amine group (-NH₂) is a key site for hydrogen bonding, which significantly influences a molecule's solubility, particularly in polar solvents, and its ability to interact with biological macromolecules. wikipedia.orgsolubilityofthings.com The presence of an ethanamine group can be crucial for a compound's mechanism of action, allowing it to bind to the active sites of enzymes or receptors through hydrogen bonds or ionic interactions. Consequently, the ethanamine scaffold is a common feature in many pharmaceuticals and biologically active compounds, where it often plays a direct role in the molecule's therapeutic effect. researchgate.net

Detailed Research Findings

While specific, in-depth research publications focusing exclusively on 1-(1H-pyrazol-4-yl)ethanamine are not extensively detailed in available literature, its chemical nature allows for well-founded inferences about its potential applications and research interest. The compound is primarily recognized as a valuable building block, or synthon, for the creation of more complex molecules. bldpharm.com

Research in this area would typically involve using this compound as a starting material. Its primary amine group is a reactive handle for a variety of chemical transformations, such as N-acylation, N-alkylation, or condensation reactions to form imines and larger, more elaborate structures. These reactions would allow chemists to systematically modify the structure and explore how these changes affect biological activity, a common strategy in drug discovery.

The combination of the proven biological relevance of the pyrazole core with the versatile ethanamine side chain makes this compound and its derivatives attractive candidates for screening in various biological assays. nih.govontosight.ai Based on the known activities of analogous pyrazole structures, research on derivatives of this compound would likely focus on areas such as anti-inflammatory, analgesic, or anticancer agents. smolecule.com

The table below compares this compound with some of its N-substituted and phenyl-substituted analogs, illustrating the structural diversity that can be built from this core scaffold.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C₅H₉N₃ | 111.15 | Unsubstituted pyrazole nitrogen |

| 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine nih.gov | C₆H₁₁N₃ | 125.17 | Methyl group on pyrazole N1 |

| 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine bldpharm.comsigmaaldrich.com | C₈H₁₅N₃ | 153.23 | Propyl group on pyrazole N1 |

| 1-(1-Phenyl-1H-pyrazol-4-yl)ethanamine sigmaaldrich.com | C₁₁H₁₃N₃ | 187.24 | Phenyl group on pyrazole N1 |

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDQDVLOUJVEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Pyrazol 4 Yl Ethanamine and Its Derivatives

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole nucleus is the foundational step in the synthesis of this class of compounds. Various methodologies have been developed to assemble this five-membered heterocyclic ring system.

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.gov This approach is one of the most traditional and widely employed methods for creating the pyrazole ring. nih.gov

The classical Knorr synthesis, first reported in 1883, involves the reaction of hydrazines with 1,3-dicarbonyl compounds. mdpi.com However, a significant challenge with unsymmetrical 1,3-dicarbonyl substrates is the potential formation of two regioisomeric pyrazoles, which can be difficult to separate. mdpi.comthieme-connect.com The reaction conditions, including the solvent, can play a crucial role in directing the regioselectivity. For instance, using aprotic amide solvents like N,N-dimethylacetamide (DMAc) has been shown to significantly improve regioselectivity compared to traditional protic solvents like ethanol (B145695). thieme-connect.comorganic-chemistry.org

Variations of this method utilize different 1,3-dielectrophiles:

α,β-Unsaturated Ketones (Enones): Condensation of hydrazines with enones typically yields pyrazolines, which then require an oxidation step to form the aromatic pyrazole ring. nih.govnih.gov

Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is a long-established method for pyrazole formation, though it also often results in a mixture of regioisomers. mdpi.com

o-Alkynylchalcones: A straightforward approach involves the simple cyclization of o-alkynylchalcones with hydrazine under mild conditions to produce a variety of pyrazole derivatives. rhhz.net

Modern adaptations of these classical methods often employ microwave irradiation to enhance reaction rates and yields. smolecule.com

| 1,3-Dielectrophile | Hydrazine Source | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | Classic Knorr synthesis; regioselectivity is a key challenge. Aprotic solvents can improve selectivity. | mdpi.comorganic-chemistry.org |

| α,β-Ethylenic Ketones | Hydrazine Hydrate (B1144303) | Forms pyrazoline intermediate that requires subsequent oxidation. | nih.govnih.gov |

| Acetylenic Ketones | Hydrazine Derivatives | Well-established method, but can produce regioisomeric mixtures. | mdpi.com |

| o-Alkynylchalcones | Hydrazine | Greener, one-step cyclization under mild conditions. | rhhz.net |

Multi-component reactions (MCRs) have gained significant traction as an efficient strategy for synthesizing complex pyrazole derivatives in a single step from three or more starting materials. mdpi.combeilstein-journals.org This approach aligns with the principles of green chemistry by promoting pot, atom, and step economy. mdpi.com MCRs offer a modular and efficient alternative to traditional multi-step syntheses. beilstein-journals.org

Several MCR strategies have been developed:

Three-Component Reactions: A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. beilstein-journals.org Another three-component synthesis combines enaminones, benzaldehyde, and hydrazine hydrochloride in water to create 1-H-pyrazoles. longdom.org

Four-Component Reactions: Highly substituted pyrano[2,3-c]pyrazoles can be assembled through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov These reactions can be promoted by various catalysts or simply by using water as a medium under ultrasonic irradiation. nih.gov

Five-Component Reactions: Even more complex structures can be built, such as the synthesis of highly substituted pyrano[2,3-c]pyrazoles from a five-component reaction involving a thiadiazole derivative, aldehydes, malononitrile, an oxobutanoate, and hydrazine hydrate. mdpi.com

These reactions often proceed through a domino sequence of condensation, addition, and cyclization steps to rapidly build the pyrazole-containing molecular framework. nih.gov

Transition metal catalysis provides powerful and often highly regioselective pathways to pyrazole rings. researchgate.netmdpi.com These methods typically involve cycloaddition reactions.

Key examples include:

[3+2] Cycloaddition: This is a prominent strategy, often involving the reaction of a 1,3-dipole with a dipolarophile. nih.gov For instance, transition metal-catalyzed [3+2] cycloaddition of diazo compounds with alkynes is a well-established route. researchgate.netsci-hub.se Silver catalysts have been used in the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethylated pyrazoles. mdpi.com Copper-catalyzed sydnone-alkyne cycloaddition also provides a robust and general route to 1,3-disubstituted pyrazoles. organic-chemistry.org

Ruthenium-Catalyzed Photoredox Cycloaddition: This method has been used for the synthesis of certain pyrazole derivatives, highlighting the use of photochemistry in pyrazole synthesis. mdpi.com

Copper-Catalyzed Aerobic Oxidative Cyclization: β,γ-Unsaturated hydrazones can be converted into a broad range of pyrazole derivatives through a copper-catalyzed process involving the formation of a hydrazonyl radical followed by cyclization. organic-chemistry.org

These catalytic systems offer advantages such as mild reaction conditions, high efficiency, and the ability to control regioselectivity, which is often a challenge in classical methods. researchgate.netrsc.org

An innovative approach to pyrazole synthesis involves the skeletal editing or remodeling of other heterocyclic rings. escholarship.orgnih.gov This strategy allows for the conversion of readily available heterocyclic scaffolds into the desired pyrazole framework.

A notable example is the conversion of pyrimidines to pyrazoles. escholarship.org This transformation constitutes a formal carbon deletion from the pyrimidine (B1678525) ring. escholarship.orgacs.org The process involves a room-temperature triflylation of the pyrimidine core, which activates the ring, followed by a hydrazine-mediated skeletal remodeling. organic-chemistry.orgescholarship.org This method is advantageous as it proceeds under mild conditions, tolerates a wide array of functional groups, and allows for the simultaneous and regioselective introduction of a substituent on the pyrazole nitrogen atom. escholarship.orgacs.org Such skeletal editing strategies provide a powerful tool for expanding chemical space and accessing novel pyrazole derivatives from different heterocyclic precursors. escholarship.orgnih.gov

Controlling the regiochemistry of substitution on the pyrazole ring is a critical aspect of synthesis, particularly for creating specific isomers like 4-substituted pyrazoles. acs.org Several techniques have been developed to achieve high regioselectivity.

Cyclocondensation Control: As mentioned previously, the choice of solvent in the cyclocondensation of arylhydrazines with unsymmetrical 1,3-diketones is crucial. Aprotic, high-dipole moment solvents like DMAc, DMF, and NMP have proven effective in directing the reaction to favor one regioisomer significantly over the other. thieme-connect.comorganic-chemistry.org

Electrophilic Cyclization: The electrophilic cyclization of α,β-alkynic hydrazones is a powerful method for producing 4-halopyrazoles. acs.org Treatment of these hydrazones with molecular iodine or other halogen sources induces a cyclization that installs a halogen atom specifically at the C4 position of the pyrazole ring. acs.orgrsc.org These 4-halopyrazoles can then serve as versatile building blocks for further functionalization via cross-coupling reactions. rsc.org

Precursor Design: The use of specifically designed starting materials like α-oxoketene dithioacetals or β-oxodithioesters in cyclocondensation reactions with arylhydrazines allows for the highly efficient and regioselective synthesis of 1-aryl-3,4-substituted-5-(methylthio)pyrazoles or their 1-aryl-3-(methylthio)-4,5-substituted isomers. acs.org

| Technique | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Solvent-Controlled Cyclocondensation | Unsymmetrical 1,3-diketones, arylhydrazines, aprotic amide solvents (e.g., DMAc) | High regioselectivity in the formation of 1,3,5-trisubstituted pyrazoles. | thieme-connect.comorganic-chemistry.org |

| Electrophilic Halogenation/Cyclization | α,β-Alkynic hydrazones, I2, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) | Regioselective synthesis of 4-halo-substituted pyrazoles. | acs.orgrsc.org |

| Precursor-Directed Cyclocondensation | α-Oxoketene dithioacetals or β-oxodithioesters, arylhydrazines | Highly regioselective access to specific substituted pyrazole isomers. | acs.org |

Functionalization and Derivatization Approaches

Once the pyrazole core is formed, or during its formation, further functionalization and derivatization can be carried out to synthesize the target molecule, 1-(1H-pyrazol-4-yl)ethanamine, and its analogues. This can involve modifying the pyrazole ring itself or the substituents attached to it.

Direct C-H functionalization of the pyrazole ring has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions that require pre-functionalized (e.g., halogenated) pyrazoles. researchgate.netrsc.org Transition-metal catalysis is central to these methods, enabling the direct formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring. rsc.org The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. The C5 position is generally the most acidic and susceptible to functionalization, while the C4 position is the most nucleophilic center. researchgate.net The nitrogen atom at the N2 position can also act as a directing group to guide functionalization to the C5 position. researchgate.net

For the synthesis of this compound and its derivatives, key derivatization reactions include:

Introduction of the Ethanamine Moiety: A Mannich-type reaction can be employed to introduce the ethanamine side chain onto the pyrazole ring. For instance, the synthesis of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine can start from 1-(propan-2-yl)-1H-pyrazole, which reacts with formaldehyde (B43269) and a secondary amine under basic conditions. smolecule.com

N-Substitution: The amine functionality of the ethanamine group allows for a wide range of derivatization reactions, such as the formation of amides. vulcanchem.com

Substitution on the Pyrazole Nitrogen: The NH proton of the pyrazole ring can be substituted with various groups (e.g., methyl, phenyl, benzyl) to create a library of N-substituted derivatives. vulcanchem.comnih.govsigmaaldrich.com For example, 2-(3-Methyl-5-((3-methyl-1-phenyl-1H-pyrazol-5-yl)methoxy)-1H-pyrazol-1-yl)ethanamine was synthesized by reacting the corresponding phthalimide-protected precursor with hydrazine hydrate to deprotect the amine. google.com

Modification of Ring Substituents: Functional groups on the pyrazole ring can be modified. For example, hydroxymethylpyrazole derivatives can be oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding pyrazole-carboxaldehydes, which are versatile intermediates for further reactions. researchgate.net

These functionalization strategies are crucial for creating the specific chemical architecture of this compound and for generating a wide range of derivatives for further study.

Introduction of the Ethanamine Side Chain

A common and direct approach to introduce the ethanamine side chain at the 4-position of the pyrazole ring is through the functionalization of a pre-existing pyrazole core. One well-documented method involves a two-step sequence starting with the alkylation of a pyrazole, such as 1-ethyl-1H-pyrazole, at the 4-position using chloroacetonitrile (B46850). This reaction is typically carried out in the presence of a strong base like sodium hydride in a polar aprotic solvent. The resulting 4-(cyanomethyl)pyrazole intermediate is then reduced to the desired ethanamine.

Another strategy involves the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring. researchgate.net The resulting pyrazole-4-carbaldehyde can then be converted to the ethanamine side chain through various methods, such as reductive amination. This involves reacting the aldehyde with an amine in the presence of a reducing agent.

Alkylation Reactions on Pyrazole Ring and Nitrogen Atoms

Alkylation reactions are fundamental to the diversification of this compound derivatives. These reactions can be directed to either the nitrogen atoms of the pyrazole ring or, in some cases, to carbon atoms. The regioselectivity of N-alkylation is a key consideration, as it can lead to a mixture of N1 and N2 isomers. bioorganica.com.ua The choice of alkylating agent, base, and solvent can influence the isomer ratio. For instance, the alkylation of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles with chloroacetonitrile has been shown to produce mixtures of 1- and 2-alkylation products. bioorganica.com.ua

Furthermore, post-synthetic modification of the pyrazole nitrogen is a common strategy. For example, di-iodinated pyrazole derivatives can be alkylated at the N2 position with reagents like iodomethane (B122720) or methyl triflate to form pyrazolium (B1228807) salts. researchgate.net

Reduction of Nitrile Precursors to Aminoethyl Moieties

A key step in many synthetic routes to this compound and its analogues is the reduction of a nitrile group to a primary amine. This transformation is typically achieved using various reducing agents.

Several methods have been explored for this reduction:

Borane (B79455) Complexes: The borane-dimethyl sulfide (B99878) complex (BMS) in tetrahydrofuran (B95107) has proven to be a highly effective and high-yielding method for the reduction of cyanomethyl derivatives of pyrazoles, often providing the target amines in yields exceeding 90%. bioorganica.com.ua

Lithium Aluminum Hydride (LiAlH4): This powerful reducing agent can also be used to convert the nitrile group to the amine, though in some cases, it may lead to lower yields and the formation of impurities compared to borane complexes. bioorganica.com.ua

Sodium Borohydride (B1222165) with Cobalt Chloride: The use of sodium borohydride in methanol (B129727) in the presence of cobalt chloride is another reported method for nitrile reduction, although it may also result in lower yields than the BMS method. bioorganica.com.ua

Catalytic Hydrogenation: Hydrogenation over a Raney nickel catalyst at elevated pressure is another viable, albeit less common, method for this reduction. bioorganica.com.ua

The choice of reducing agent is often critical to achieving high yields and purity of the final aminoethyl derivative.

Formation of Chiral Centers and Stereoselective Synthesis

The creation of chiral centers, particularly at the α-carbon of the ethanamine side chain, is of significant interest in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of the target molecule, which can have profound implications for its biological activity.

Several approaches have been developed for the stereoselective synthesis of chiral 1-(pyrazol-4-yl)ethanamine derivatives:

Chemo-enzymatic Methods: A one-pot, chemo-enzymatic procedure has been developed for the synthesis of chiral amine intermediates. researchgate.net This method combines a base-catalyzed C-alkylation with a transaminase (ATA)-catalyzed transamination step in an aqueous medium, achieving high yields and excellent enantioselectivity (>99% ee). researchgate.net

Enzyme-Mediated Reactions: Enzymes, such as alcohol dehydrogenases, are utilized for the enantioselective oxidation of racemic diols, which can be precursors to chiral pyrazole derivatives. mdpi.com

From Chiral Precursors: Chiral enaminones, derived from readily available chiral starting materials like amino acids, can be used in cyclocondensation reactions with hydrazines to produce pyrazoles with a chiral side chain. arkat-usa.org

These methods highlight the growing importance of biocatalysis and chiral pool synthesis in accessing enantiomerically pure pyrazole-containing compounds.

Post-Synthetic Modifications and Structural Elaboration

Once the core this compound scaffold is assembled, further modifications can be made to elaborate the structure and introduce additional functional groups. These post-synthetic modifications are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Examples of post-synthetic modifications include:

Acylation: The primary amine of the ethanamine side chain can be readily acylated to form amides. arkat-usa.org

Suzuki Coupling: Bromo-substituted pyrazole derivatives can undergo Suzuki coupling reactions with various aryl boronic acids to introduce aryl groups onto the pyrazole ring. acs.org

Oxidation and Reduction: The amine group can be oxidized to an imine or nitrile, and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Formation of Fused Rings: The functional groups on the pyrazole and its side chains can be used to construct fused heterocyclic systems. For example, pyrazolopyrimidinones can be synthesized from 5-aminopyrazole derivatives. rsc.org

These modifications provide a powerful means to fine-tune the properties of the final molecules.

Advanced Synthetic Techniques

The field of organic synthesis is continually evolving, with new technologies and computational tools being developed to accelerate and improve the process of molecule creation.

Computer-Assisted Synthesis Planning and Optimization

Computer-assisted synthesis planning (CASP) is emerging as a powerful tool to aid in the design of efficient synthetic routes. nih.govucla.edu These programs utilize databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and forward reaction pathways. youtube.com

For a target molecule like a derivative of this compound, a CASP program could:

Propose retrosynthetic pathways: By working backward from the target molecule, the software can identify potential precursors and key bond disconnections. youtube.com

Predict reaction conditions: Data-driven models can now recommend not only the reagents and solvents but also quantitative parameters like temperature and reactant equivalence ratios. chemrxiv.org

Evaluate synthetic routes: The programs can rank different proposed routes based on factors like predicted yield, step count, and the availability of starting materials. youtube.com

While still a developing field, computer-assisted synthesis holds the promise of making the synthesis of complex molecules more efficient and predictable. ucla.edu

Reaction Mechanisms and Chemical Reactivity of 1 1h Pyrazol 4 Yl Ethanamine Scaffolds

Nucleophilic Reactivity of the Ethanamine Moiety

The primary amine group of the ethanamine moiety is a key center of nucleophilic reactivity in the 1-(1H-pyrazol-4-yl)ethanamine scaffold. This nucleophilicity allows the molecule to participate in a variety of reactions, forming new carbon-nitrogen and other heteroatom bonds.

The amine group can readily act as a nucleophile, attacking electrophilic centers to form a wide array of derivatives. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce substituted amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The reactivity of the ethanamine can be influenced by the substituents on the pyrazole (B372694) ring. Electron-donating groups on the pyrazole can enhance the nucleophilicity of the amine, while electron-withdrawing groups can decrease it. The specific reaction conditions, including the choice of solvent and base, also play a crucial role in directing the outcome of these reactions.

For instance, the synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine can be achieved through the nucleophilic substitution of 4-(chloromethyl)-1-ethyl-1H-pyrazole with ethanamine. The choice of a polar solvent like dimethylformamide (DMF) or ethanol (B145695) can enhance the yield of this SN2 reaction.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring in this compound is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution on the pyrazole ring is directed by the existing substituents, namely the ethanamine group and any other groups present on the ring.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π electrons of the aromatic ring, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation of the carbocation intermediate to restore the aromaticity of the ring. masterorganicchemistry.com

The presence of the nitrogen atoms in the pyrazole ring deactivates it towards electrophilic attack compared to benzene. However, the substituents on the ring play a significant role in modulating its reactivity and directing the incoming electrophile. The ethanamine group, being an activating group, can influence the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. chemtube3d.com

The precise conditions for these reactions, such as the choice of electrophile and catalyst, are critical for achieving the desired substitution pattern.

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive pyrazole ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

The specific type of cyclization reaction depends on the nature of the substituents on both the pyrazole ring and the ethanamine side chain, as well as the reaction conditions employed. Some examples of intramolecular cyclization reactions involving pyrazole derivatives include:

Formation of Pyrazolo-fused Systems: Appropriately substituted pyrazole derivatives can undergo intramolecular condensation or addition reactions to form fused ring systems like pyrazolo[3,4-d]pyridazines. researchgate.net For example, the reaction of a pyrazole carboxylic acid derivative with hydrazine (B178648) can lead to the formation of a pyrazolo[3,4-d]pyridazine. researchgate.net

Synthesis of Oxazoles: Intramolecular C(sp3)–H functionalization of N-arylethylamides derived from pyrazoles can lead to the formation of 2,5-disubstituted oxazoles, often catalyzed by iodine under metal-free conditions. researchgate.net

Formation of Bicyclic β-Lactams: Treatment of suitably substituted butyramide (B146194) derivatives containing a pyrazole moiety with a base can induce intramolecular cyclization to yield bicyclic β-lactams. researchgate.net

These intramolecular cyclization reactions provide an efficient route to complex heterocyclic scaffolds that would be challenging to synthesize through other methods.

Functional Group Interconversions and Transformations

The this compound scaffold allows for a wide range of functional group interconversions (FGIs), enabling the synthesis of a diverse library of derivatives. These transformations can target either the ethanamine side chain or the pyrazole ring, providing chemists with the flexibility to fine-tune the molecule's properties.

Transformations of the Ethanamine Moiety:

Oxidation: The primary amine of the ethanamine group can be oxidized to other nitrogen-containing functional groups. smolecule.com For instance, oxidation can lead to the formation of imines or nitriles.

Reduction: The amine group can be involved in reduction reactions, potentially leading to different amine derivatives. smolecule.com

Conversion to Other Functional Groups: The amine can be converted into other functional groups such as azides or halides through various synthetic methodologies. vanderbilt.edu For example, an alcohol precursor to the amine can be converted to a halide via reaction with reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu

Transformations involving the Pyrazole Ring:

N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce various substituents.

Modification of Ring Substituents: Existing substituents on the pyrazole ring can be modified. For example, a nitro group can be reduced to an amine, or a carboxyl group can be converted to an ester or amide. researchgate.netsmolecule.com

These functional group interconversions are essential tools for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic modification of the lead compound to optimize its biological activity.

Ligand Decomposition Pathways in Complexation

When this compound and its derivatives act as ligands in metal complexes, they can undergo decomposition under certain conditions. Understanding these decomposition pathways is crucial for the design of stable and effective coordination compounds for applications in catalysis and materials science.

One observed decomposition pathway involves the cleavage of bonds within the ligand structure. For instance, in some ruthenium complexes, a C-N bond scission in a related phthalazine-based ligand has been observed, initiated by the nucleophilic attack of a solvent molecule like methanol (B129727) or isopropanol. rsc.org

Another potential decomposition route is the thermal transformation of the ligand. For example, studies on tris(3,5-dimethylpyrazol-1-yl)phenylmethane have shown that temperature can influence the composition of the reaction mixture, favoring the formation of different ligand products at different temperatures. mdpi.com

The presence of substituents on the pyrazole ring can also affect the stability and decomposition pathways of the ligand. Steric and electronic effects of these substituents can modulate the chemical properties of the corresponding metal complexes. mdpi.com

Studies on Thermodynamic and Kinetic Control in Synthetic Pathways

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either thermodynamic or kinetic control. Understanding and manipulating these controls are essential for selectively synthesizing the desired isomer or compound.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. masterorganicchemistry.com The major product formed is the one that is produced the fastest, meaning it has the lowest activation energy. dalalinstitute.com This product is often referred to as the kinetic product. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction is generally under thermodynamic control. masterorganicchemistry.com With sufficient energy, the initial products can revert to the starting materials or intermediates and then proceed to form the most stable product, which has the lowest Gibbs free energy. dalalinstitute.com This is known as the thermodynamic product. masterorganicchemistry.com

The principles of thermodynamic and kinetic control are applicable to the synthesis of derivatives of this compound. For example, in the synthesis of substituted pyrazoles from heteropropargyl precursors, the reaction conditions can be tuned to favor either the kinetic or thermodynamic product. nih.govmdpi.com By varying factors such as catalyst loading, solvent polarity, the amount of base, and reaction time, it is possible to selectively obtain either a 3,5-disubstituted pyrazole (the kinetic product) or a 2,5-disubstituted furan (B31954) (the thermodynamic product) from the same ketoacetylene intermediate. nih.govmdpi.com

The ability to control the reaction pathway through the manipulation of reaction conditions is a powerful tool for synthetic chemists, allowing for the efficient and selective preparation of specific target molecules.

Computational and Theoretical Chemistry Studies of 1 1h Pyrazol 4 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT applications)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of 1-(1H-pyrazol-4-yl)ethanamine. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

DFT studies on pyrazole (B372694) derivatives have been extensively used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of its most stable conformation.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be nucleophilic centers, while the hydrogen atoms are likely to be electrophilic.

Molecular Docking Simulations for Predicting Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to predict its binding mode and affinity to various biological targets, such as enzymes and receptors.

Docking studies involving pyrazole derivatives have been instrumental in identifying potential inhibitors for a range of protein targets. The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding energy of different poses. The pose with the lowest binding energy is considered the most likely binding mode.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amino group and the pyrazole ring of this compound can act as hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in the active site of a target protein. The results of molecular docking studies can guide the design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Behavior and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the study of their conformational behavior and stability over time. By simulating the movements of atoms and molecules, MD can offer insights into how this compound behaves in a biological environment, such as in solution or when bound to a protein.

For pyrazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to validate the predicted binding mode. The root-mean-square deviation (RMSD) of the ligand's position over the simulation time is often used to assess the stability of its binding.

MD simulations can also be used to explore the conformational landscape of this compound in its unbound state. By identifying the most populated conformations, researchers can gain a better understanding of the molecule's flexibility and the energetic barriers between different conformational states. This information is valuable for understanding its recognition by and binding to target molecules.

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. Several key molecular descriptors for this compound and its analogs have been predicted using computational methods.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more permeable.

LogP is the logarithm of the partition coefficient of a compound between octanol (B41247) and water. It is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Rotatable Bonds refers to the number of single bonds that allow free rotation. A higher number of rotatable bonds is often associated with greater conformational flexibility but can also lead to lower oral bioavailability.

| Compound | TPSA (Ų) | LogP | Rotatable Bonds |

|---|---|---|---|

| This compound | 51.3 | -0.3 | 2 |

| 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine | 41.6 | 1.46 | 2 |

In Silico ADMET Screening and Mechanistic Insights

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a computational approach used to predict the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. For this compound, these predictions can help to identify potential liabilities and guide its optimization as a drug candidate.

Various computational models and software are available to predict a wide range of ADMET properties. For example, models can predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can include assessments for mutagenicity, carcinogenicity, and cardiotoxicity.

These in silico tools are based on large datasets of experimentally determined ADMET properties and use various machine learning and statistical methods to make predictions for new molecules. The results of ADMET screening for this compound can provide valuable mechanistic insights into its potential in vivo behavior and help to prioritize it for further experimental testing.

Conformational and Fluxional Effects in Analogous Metal Complexes

The pyrazole moiety is a well-known ligand in coordination chemistry, and its derivatives can form stable complexes with a variety of metal ions. The study of metal complexes of ligands analogous to this compound provides insights into their conformational preferences and dynamic behavior upon coordination.

The coordination of the pyrazole nitrogen atoms and the ethanamine side chain to a metal center can lead to the formation of specific stereoisomers and can restrict the conformational freedom of the ligand. X-ray crystallography and NMR spectroscopy are key experimental techniques used to study the solid-state and solution structures of these metal complexes.

Some metal complexes of pyrazole-containing ligands exhibit fluxional behavior in solution, where different parts of the molecule undergo dynamic exchange processes. These processes can be studied using variable-temperature NMR spectroscopy. The understanding of these conformational and fluxional effects is important for the design of metal-based catalysts and therapeutic agents.

Predicted Collision Cross Section (CCS) Values for Structural Insights

Collision Cross Section (CCS) is a physical property of an ion that is related to its size and shape in the gas phase. It is measured using ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of separation and characterization for molecules. Predicted CCS values can be used to aid in the identification of unknown compounds and to provide structural insights.

For this compound, CCS values can be predicted using various computational methods, including machine learning models trained on large datasets of experimental CCS values. These predictions can be valuable for confirming the identity of the compound in complex mixtures analyzed by IM-MS.

The predicted CCS values for different ions of a molecule, such as the protonated molecule ([M+H]⁺) and adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can provide information about the gas-phase conformation of the ion.

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 124.5 |

| [M+Na]⁺ | 133.6 |

| [M-H]⁻ | 124.4 |

| [M+NH₄]⁺ | 145.4 |

| [M+K]⁺ | 132.2 |

Coordination Chemistry and Ligand Design Principles Involving 1 1h Pyrazol 4 Yl Ethanamine

Chelation Behavior and Ligand Properties of Pyrazole-Ethanamine Systems

The ligand properties of 1-(1H-pyrazol-4-yl)ethanamine are dictated by the electronic and structural characteristics of its two key functional components: the pyrazole (B372694) ring and the ethanamine side chain. The pyrazole ring itself contains two distinct nitrogen atoms: a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor). mdpi.com This arrangement allows the pyrazole ring to coordinate to metal centers in several ways.

The ethanamine side chain introduces a primary amine group (-NH2), which serves as an additional Lewis basic donor site. The presence of both the pyrazole ring and the amino group allows this compound to function as a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. This chelation effect generally leads to the formation of thermodynamically stable metal complexes.

A crucial feature of pyrazole-based ligands is the proton-responsive nature of the N-unsubstituted (protic) pyrazole's NH group. nih.gov Coordination to a Lewis acidic metal center increases the acidity of this NH proton. nih.gov This property can be exploited in ligand design, as the NH group can participate in hydrogen bonding or act as a proton shuttle, influencing the reactivity of the resulting metal complex. The flexible design possibilities, stemming from the ease of modifying the pyrazole ring, have led to a diversity of pyrazole complexes with applications in numerous fields. nih.gov

Table 1: Coordination Properties of Pyrazole-Based Ligands

| Feature | Description | Significance in Coordination |

|---|---|---|

| Donor Atoms | Pyridine-type nitrogen in the pyrazole ring; Nitrogen of the ethanamine side chain. | Enables bidentate chelation, forming stable metal complexes. |

| Pyrazole NH Group | Protic (N-unsubstituted) nature allows it to act as a proton donor. | Can participate in hydrogen bonding and acid-base catalysis. nih.gov |

| Structural Flexibility | The pyrazole ring can be easily functionalized. | Allows for the tuning of steric and electronic properties of the ligand to optimize it for specific applications. nih.gov |

| Tautomerism | Pyrazole can exist in tautomeric forms, which can influence its binding mode. globalresearchonline.netijraset.com | Affects the electronic distribution and coordination vector of the ligand. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrazole-ethanamine systems typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure and coordination geometry of the complex.

A variety of analytical techniques are employed to characterize these metal complexes and elucidate their structures.

Spectroscopic Methods:

FT-IR (Fourier-Transform Infrared) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the N-H and C=N bonds.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Provides information about the electronic transitions within the complex, helping to infer the coordination environment of the metal ion.

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR spectra show characteristic shifts upon coordination of the ligand to a metal, confirming complex formation. nih.gov

Other Analytical Techniques:

Elemental Analysis: Determines the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nitrogen.

Magnetic Susceptibility Measurements: Used to determine the number of unpaired electrons in the metal center, which helps in assigning its oxidation state and coordination geometry. uobaghdad.edu.iq

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). uobaghdad.edu.iqresearchgate.net

The literature contains numerous examples of the synthesis and characterization of complexes with various pyrazole-based ligands, demonstrating diverse coordination modes and geometries with transition metals like copper, nickel, zinc, and chromium. uobaghdad.edu.iqresearchgate.net

Table 2: Characterization of Pyrazole-Metal Complexes

| Technique | Information Obtained | Reference Examples |

|---|---|---|

| FT-IR Spectroscopy | Confirmation of ligand coordination via shifts in vibrational bands. | [Cu(II) and Ni(II) complexes with 2-substituted benzimidazoles containing a pyrazole moiety. researchgate.net] |

| UV-Vis Spectroscopy | Determination of electronic transitions and coordination geometry. | [Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with a pyrazolinyl-diimino ethane (B1197151) ligand. uobaghdad.edu.iq] |

| Magnetic Susceptibility | Elucidation of the electronic structure and geometry of the metal center. | [Determination of tetrahedral and octahedral geometries in various transition metal complexes. uobaghdad.edu.iq] |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles. | [Structural determination of palladium(II) complexes with bis(pyrazol-1-yl)amine ligands. researchgate.net] |

Role of Pyrazole-Based Ligands in Catalyst Design and Development

Pyrazole-based ligands are highly valued in the design of homogeneous catalysts due to their structural versatility and unique electronic properties. nih.gov The ability to easily modify the substituents on the pyrazole ring allows for fine-tuning of the steric and electronic environment around the metal center, which in turn controls the activity and selectivity of the catalyst. nih.gov

The protic NH group in ligands like this compound can play a direct role in catalysis. It can function as an internal acid/base catalyst or participate in hydrogen-bonding interactions with substrates or reagents, thereby facilitating the catalytic reaction. nih.gov This proton-responsive nature is a key advantage in designing sophisticated catalytic systems.

Research has demonstrated the effectiveness of pyrazole-ligated metal complexes in a range of catalytic transformations:

Oxidation Reactions: Copper complexes with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone. bohrium.com

Transfer Hydrogenations: Manganese complexes coordinated to pyrazole ligands have been developed as practical and scalable catalysts for the transfer hydrogenation of a wide array of functional groups. rsc.org

Polymerization: The addition of pyrazole ligands has been found to significantly enhance the catalytic activity of titanium iso-propoxide in the ring-opening polymerization of L-lactide. rsc.org

Table 3: Applications of Pyrazole-Based Ligands in Catalysis

| Metal Center | Ligand Type | Catalytic Reaction | Key Finding |

|---|---|---|---|

| Manganese (Mn) | Pyrazole ligands | Transfer Hydrogenation | An efficient and highly tolerant Mn–N2 catalytic system was established. rsc.org |

| Titanium (Ti) | Substituted Pyrazoles | Ring-Opening Polymerization of L-lactide | The use of a pyrazole ligand improved catalytic activity by up to 17-fold compared to the catalyst alone. rsc.org |

| Copper (Cu) | Pyrazole-based Schiff bases | Oxidation of Catechol | The copper complexes demonstrated catalytic properties in the oxidation of catechol to o-quinone. bohrium.com |

Design of Multitarget Directed Ligands for Biochemical Pathway Modulation

The treatment of complex, multifactorial diseases such as Alzheimer's disease often requires therapies that can modulate multiple biological targets simultaneously. nih.gov The Multi-Target-Directed Ligand (MTDL) approach is a rational drug design strategy that aims to incorporate multiple pharmacophores into a single molecule capable of interacting with a network of disease-relevant targets. nih.govnih.gov

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. globalresearchonline.netijraset.com Its favorable properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutics.

The this compound structure provides a valuable framework for developing MTDLs. The pyrazole ring can be tailored to interact with one target, while the ethanamine side chain can be modified to bind to a second target. This modular design allows for the systematic optimization of activity against multiple proteins involved in a biochemical pathway.

A study on variants of the IGF-1R (Insulin-like growth factor 1 receptor) inhibitor BMS-536924 explored the replacement of a side chain with 2-(1H-pyrazol-1-yl)ethanamine and 2-(1H-imidazol-4-yl)ethanamine moieties. nih.gov This work demonstrated that analogs incorporating the pyrazole-ethanamine side chain showed improved potency and oral exposure, with some achieving in vivo activity comparable to the parent compound. nih.gov This highlights the utility of the pyrazole-ethanamine scaffold in modulating key biochemical targets and serves as a proof of concept for its incorporation into more complex MTDL designs.

Applications of 1 1h Pyrazol 4 Yl Ethanamine As a Versatile Chemical Building Block

Intermediate in Heterocyclic Synthesis and Derivatization

The pyrazole (B372694) nucleus is a foundational scaffold in medicinal and materials chemistry, and 1-(1H-pyrazol-4-yl)ethanamine serves as a key intermediate for accessing a wide array of more complex derivatives. The primary amine group is a reactive handle for numerous chemical transformations, allowing for the construction of new rings and the introduction of diverse functional groups.

Researchers utilize the amine functionality for reactions such as condensation, acylation, and alkylation to build fused heterocyclic systems. For instance, aminopyrazoles are crucial precursors in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with interesting photophysical properties. The reaction typically involves the condensation of an aminopyrazole with a suitably substituted o-halogenobenzaldehyde, leading to the formation of the fused quinoline (B57606) ring system. Similarly, the ethanamine moiety can be derivatized to form amides, sulfonamides, ureas, and other functional groups, each imparting unique properties to the final molecule. These derivatization strategies are fundamental in combinatorial chemistry and drug discovery, where the pyrazole core is known to be a "privileged structure" found in numerous biologically active compounds.

The versatility of pyrazole derivatives is further highlighted by their use in multi-step syntheses. Formylpyrazoles, which can be synthesized from pyrazole precursors, are strategic intermediates for obtaining a wide range of biologically active compounds through subsequent reactions. The amine group of this compound can be similarly used to direct the synthesis of complex molecules where the pyrazole unit is a central component.

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Amines

| Precursor Type | Reagent/Reaction Condition | Resulting Heterocyclic System | Reference |

| Aminopyrazole | o-Halogenobenzaldehyde | Pyrazolo[3,4-b]quinoline | |

| Pyrazole Amine | Acyl Chloride | N-Acyl Pyrazole Derivative | |

| Pyrazole Amine | Sulfonyl Chloride | Pyrazole Sulfonamide | |

| Pyrazole Amine | Isocyanate | Pyrazole-based Urea (B33335) |

Scaffold for Agrochemical Agent Design

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of many commercial fungicides, insecticides, and herbicides. The specific substitution pattern on the pyrazole ring is critical for biological activity, and this compound offers a valuable scaffold for creating new agrochemical candidates. The pyrazole core itself is recognized for its metabolic stability and its ability to engage in various biological interactions.

The ethanamine side chain provides a convenient point for modification to optimize activity, selectivity, and physicochemical properties like solubility and transport within the target organism. By reacting the amine with various electrophiles, chemists can generate large libraries of compounds for high-throughput screening. For example, derivatization of the amine to form complex amides or ureas can lead to molecules with potent insecticidal or fungicidal properties. The structural diversity achievable from this single building block allows for the fine-tuning of a molecule's interaction with specific biological targets in pests and pathogens, a key strategy in overcoming resistance to existing treatments.

Precursor in Advanced Materials Science

The rigid, planar structure of the pyrazole ring, combined with the functional handle of the ethanamine group, makes this compound an attractive precursor for the synthesis of advanced materials. Its derivatives are being explored for applications in electronics, optics, and functional polymers.

Pyrazole derivatives are integral to the design of materials with tailored electronic and optical properties. The pyrazole ring is an electron-rich aromatic system that can be part of a larger conjugated π-system, which is essential for charge transport and light emission in organic electronic devices. Derivatives of this compound, such as 1-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, are investigated as monomers for materials exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation, which is a desirable property for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, spectroscopic studies of complex pyrazole derivatives have shown electronic transitions in the UV-Vis spectrum that indicate the presence of an extended conjugated system, a prerequisite for optical and electronic functionality. By incorporating the this compound unit into larger molecules, researchers can modulate the energy levels (HOMO/LUMO) and influence the photophysical properties of the resulting materials.

The dual functionality of this compound—a stable heterocyclic ring and a reactive primary amine—lends itself to polymer science. The amine group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides or with diisocyanates to form polyureas. The incorporation of the pyrazole ring into the polymer backbone can enhance thermal stability, modify solubility, and introduce specific functionalities. While specific examples of this compound in coatings are not extensively detailed in the literature, related pyrazole building blocks are noted for their utility in polymer science, suggesting potential applications. The pyrazole units within a polymer chain can also serve as coordination sites for metal ions, leading to the formation of functional polymer-metal composites for coatings with catalytic or antimicrobial properties.

The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with transition metal ions, making pyrazole-containing molecules highly effective ligands in coordination chemistry. This compound can act as a bidentate or monodentate ligand. The pyrazole nitrogen and the ethanamine nitrogen can chelate to a metal center, forming stable complexes.

These metal complexes have diverse applications in materials chemistry. They can function as catalysts, with the metal center acting as the active site and the pyrazole ligand tuning its electronic properties and steric environment. Pyrazole-based metal complexes are also investigated for their magnetic and photophysical properties, which can be exploited in the design of molecular switches, sensors, and light-emitting materials. The ability to systematically modify the pyrazole and amine substituents allows for precise control over the properties of the resulting metal-organic materials.

Table 2: Potential Roles of this compound in Functional Materials

| Material Class | Role of Compound | Potential Application | Key Feature | Reference |

| Organic Electronics | Monomer for AIE Materials | OLEDs, Sensors | Aggregation-Induced Emission | |

| Polymers | Monomer | High-performance polymers, Functional coatings | Thermal stability, Metal coordination | |

| Metal Complexes | Ligand | Catalysis, Molecular magnets | Metal coordination, Tunable electronics | |

| MOFs/COFs | Linker/Building Block | Gas storage, Separation, Catalysis | Porosity, Crystalline structure |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with exceptionally high surface areas, making them promising for applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the self-assembly of molecular building blocks (linkers or monomers) into extended, ordered networks.

This compound and its derivatives are excellent candidates for such building blocks. In MOF synthesis, the pyrazole and/or amine nitrogen atoms can coordinate to metal nodes, forming a porous, three-dimensional framework. Pyrazole-dicarboxylate ligands, for example, have been successfully used to construct robust MOFs that show high efficiency and selectivity in capturing formaldehyde (B43269) from the air. The amine functionality provides an additional site for post-synthetic modification, where functional groups can be attached within the pores of the MOF to tailor its properties for specific applications.

In COFs, which are constructed entirely from light elements linked by strong covalent bonds, the amine group of this compound can undergo condensation reactions (e.g., with aldehydes) to form imine-linked frameworks. The inherent rigidity of the pyrazole ring helps ensure the formation of a crystalline, porous structure. The presence of nitrogen atoms from the pyrazole ring within the COF framework can impart basicity and create specific binding sites, enhancing the material's performance in catalysis and selective adsorption.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(1H-pyrazol-4-yl)ethanamine, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the pyrazole (B372694) ring and the ethylamine (B1201723) side chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) would feature distinct signals for each proton group. The pyrazole ring protons (H3 and H5) are expected to appear as singlets in the aromatic region, typically downfield due to the ring's aromatic character. The methine (CH) proton of the ethylamine group would appear as a quartet, split by the adjacent methyl protons. The methyl (CH₃) protons would present as a doublet, split by the methine proton. The amine (NH₂) and the pyrazole N-H protons would likely appear as broad singlets, and their chemical shifts can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The pyrazole ring carbons would resonate in the aromatic region of the spectrum. The aliphatic carbons of the ethylamine side chain—the methine (CH) and methyl (CH₃) carbons—would appear at higher field (upfield). The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H (Pyrazole) | 10.0 - 13.0 | Broad Singlet | 1H |

| C3-H & C5-H (Pyrazole) | 7.5 - 8.0 | Singlet | 2H |

| CH -NH₂ | 3.8 - 4.2 | Quartet | 1H |

| NH ₂ | 1.5 - 3.0 | Broad Singlet | 2H |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 & C5 (Pyrazole) | 130 - 140 |

| C4 (Pyrazole) | 115 - 125 |

| C H-NH₂ | 45 - 55 |

| C H₃ | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 111.15 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Under electron ionization (EI), the molecule would generate a molecular ion peak ([M]⁺) at m/z = 111. Subsequent fragmentation would likely occur via pathways characteristic of amines and substituted aromatic rings. A common fragmentation pathway for primary amines is the alpha-cleavage, which for this compound would involve the loss of the methyl group (•CH₃) to yield a stable iminium cation at m/z = 96. Another significant fragmentation could involve the cleavage of the bond between the pyrazole ring and the ethylamine side chain.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

|---|---|---|

| 111 | [C₅H₉N₃]⁺ | Molecular Ion ([M]⁺) |

| 112 | [C₅H₁₀N₃]⁺ | Protonated Molecular Ion ([M+H]⁺) in ESI/CI |

| 96 | [C₄H₆N₃]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine and pyrazole functionalities.

The primary amine (NH₂) group would be identified by a pair of medium-intensity stretching vibrations in the 3300-3500 cm⁻¹ region, as well as an N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. The N-H stretch of the pyrazole ring is typically broad and appears around 3100-3200 cm⁻¹ due to hydrogen bonding. Aliphatic C-H stretching from the ethylamine side chain would be observed just below 3000 cm⁻¹, while the C-H stretching of the pyrazole ring appears just above 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the pyrazole ring would be found in the 1400-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Pyrazole (N-H) | Stretching | 3100 - 3200 (Broad) |

| Pyrazole Ring (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

Currently, a publicly available crystal structure for this compound has not been reported. However, if a suitable single crystal were grown and analyzed, this technique would reveal the exact molecular geometry. Furthermore, it would provide invaluable information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine and pyrazole N-H groups, which are expected to be prominent features in the solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the primary chromophore is the pyrazole ring. This aromatic heterocycle undergoes π → π* electronic transitions when it absorbs UV radiation. The parent 1H-pyrazole is known to have a strong absorption maximum (λₘₐₓ) around 210 nm. The presence of the ethylamine substituent at the 4-position may cause a slight shift in the absorption wavelength (either a bathochromic or hypsochromic shift) and intensity, but the main absorption is expected to remain in the short-wavelength UV region.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. The this compound molecule itself is a diamagnetic, closed-shell species and is therefore ESR-silent.

However, the pyrazole and amine nitrogen atoms can act as excellent donor ligands to coordinate with paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, Co²⁺, Ni²⁺). ESR spectroscopy is a powerful tool for characterizing these resulting metal complexes. Analysis of the ESR spectrum can provide detailed information about the oxidation state of the metal, the geometry of its coordination sphere, the nature of the metal-ligand bonding, and the electronic ground state of the complex.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers. Standard techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the chemical purity of a sample by separating it from any starting materials, byproducts, or degradation products.

Crucially, this compound is a chiral molecule, possessing a stereocenter at the carbon atom bonded to the amine group. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(1H-pyrazol-4-yl)ethanamine. Chiral HPLC is the primary technique for the separation and quantification of these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the enantioselective separation of various chiral pyrazole derivatives. The separation can be optimized by varying the mobile phase, with normal phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol (B129727) or ethanol) being commonly employed to achieve baseline resolution of the enantiomers.

Thermal Analysis (e.g., Thermogravimetric Analysis, TGA) for Stability and Decomposition Studies

A comprehensive search of scientific literature did not yield specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the compound this compound. Such studies are crucial for determining the thermal stability, decomposition profile, and potential phase transitions of a compound. Thermal analysis provides valuable insights into the material's behavior under controlled temperature changes, which is essential for understanding its suitability for various applications and for establishing safe handling and storage conditions.

In the absence of specific data for this compound, a general overview of the thermal analysis of related pyrazole derivatives can provide an illustrative understanding of the methodologies and the type of information that can be obtained.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which a material decomposes and the percentage of mass loss at each decomposition step. For instance, studies on various pyrazole-containing polymers have shown initial decomposition temperatures ranging from 216.3 °C to 243.5 °C, with the exact temperature being dependent on the heating rate used during the analysis .

Differential scanning calorimetry (DSC) is another common thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect endothermic processes such as melting and boiling, and exothermic processes like crystallization and decomposition. For pyrazole derivatives, DSC is often used to determine melting points and to study the energetics of decomposition.

The thermal stability of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring. For example, the introduction of nitro groups, as seen in energetic materials, can drastically alter the decomposition behavior, often leading to rapid and highly exothermic events. In contrast, other substituents might enhance thermal stability.

Illustrative Data for a Related Pyrazole Derivative

While no data is available for this compound, a hypothetical TGA experiment would yield data that could be presented in a table similar to the one below. This table illustrates the type of information that would be obtained from such an analysis.

Hypothetical TGA Data for a Pyrazole Derivative

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100 - 150 | 5% | Loss of adsorbed solvent/moisture |

| 200 - 300 | 30% | Decomposition of ethylamine side chain |

| 300 - 450 | 45% | Decomposition of the pyrazole ring |

| > 450 | 20% | Residual char |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

A detailed thermal analysis of this compound would be a valuable addition to the scientific literature, providing crucial data for its characterization and enabling a better understanding of its physical properties.

Structure Activity Relationship Sar Studies and Structural Modulations

Influence of Pyrazole (B372694) Substituents on Reactivity and Intermolecular Interactions

Substituents on the pyrazole ring profoundly affect the molecule's electronic properties, reactivity, and capacity for intermolecular interactions, which are critical for binding to biological targets. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2), allowing it to act as both a hydrogen bond donor and acceptor. mdpi.com

The nature and position of substituents can modulate the acidity of the N1 proton and the nucleophilicity of the ring. mdpi.commdpi.com Theoretical studies have shown that the electronic character of attached groups significantly influences hydrogen-bond strength. For instance, electron-donating groups tend to stabilize dimers of 3-substituted pyrazoles, whereas electron-withdrawing groups favor self-association in 5-substituted tautomers. mdpi.com This modulation of non-covalent interactions is crucial for the precise orientation of the molecule within a protein's binding pocket.

| Substituent Type | Influence on Pyrazole Ring | Effect on Intermolecular Interactions | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase electron density; stabilize 3-substituted tautomer dimers. | Can enhance hydrogen bonding at specific positions. | mdpi.com |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decrease electron density; favor self-association of 5-substituted tautomers. | Alter the acidity of the N-H group, affecting H-bond donor strength. | mdpi.com |

| Aromatic/Heteroaromatic Groups | Introduce potential for π-π stacking and additional hydrophobic interactions. | Provide additional points for interaction with biological targets. | mdpi.comnih.gov |

Impact of Ethanamine Moiety Modifications and Linker Design